Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]-
Description
Chemical Identity and Nomenclature
Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- is a fluorinated aromatic ketone compound with the Chemical Abstracts Service registry number 1214338-07-4. The compound possesses the molecular formula C₉H₇F₃O₂ and exhibits a molecular weight of 204.15 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 1-[2-(difluoromethoxy)-5-fluorophenyl]ethanone.
The structural identity of this compound is defined by several key molecular descriptors that facilitate its identification and characterization. The International Chemical Identifier string for this compound is InChI=1S/C9H7F3O2/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-4,9H,1H3. The corresponding International Chemical Identifier Key, which serves as a unique molecular fingerprint, is YCGBQBLOOYNGKN-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation of the compound is CC(=O)C1=C(C=CC(=C1)F)OC(F)F.
The European Community number assigned to this compound is 830-818-0, which serves as an additional regulatory identifier. Alternative nomenclature variations include Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- and 1-(2-(Difluoromethoxy)-5-fluorophenyl)ethan-1-one. These naming conventions reflect the systematic approach to chemical nomenclature while accommodating various regulatory and commercial naming practices.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1214338-07-4 |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| International Union of Pure and Applied Chemistry Name | 1-[2-(difluoromethoxy)-5-fluorophenyl]ethanone |
| International Chemical Identifier Key | YCGBQBLOOYNGKN-UHFFFAOYSA-N |
| European Community Number | 830-818-0 |
Historical Context of Difluoromethoxy-Substituted Aromatic Ethanones
The development of difluoromethoxy-substituted aromatic compounds represents a significant advancement in organofluorine chemistry that emerged from the growing recognition of fluorine's unique properties in pharmaceutical and agrochemical applications. The historical progression of difluoromethoxylation methodologies has been marked by substantial innovation in reaction design and mechanistic understanding, particularly in the context of late-stage functionalization strategies.
Early approaches to difluoromethyl ether synthesis relied primarily on the generation of difluorocarbene intermediates through various precursor molecules, including sodium chlorodifluoroacetate, diethyl bromodifluoromethylphosphonate, and difluoromethyl triflate. These methodologies, while effective, often required harsh reaction conditions, specialized equipment, or reagents with environmental concerns. The development of more sustainable and practical synthetic routes became a priority as the pharmaceutical industry increasingly recognized the value of difluoromethoxy-containing compounds.
The advent of photoredox catalysis in the 2010s marked a transformative period for difluoromethoxylation chemistry. In 2017, significant progress was achieved when researchers reported strategies that enabled preparation of aromatic difluoromethyl ethers under visible-light photocatalytic conditions. This breakthrough utilized difluorobromoacetic acid as a commercially available and easily handled precursor for in situ generation of difluorocarbene species under mild reaction conditions. The photoredox approach represented a substantial improvement over traditional methods by operating at room temperature and tolerating a wide array of functional groups.
A complementary radical approach to difluoromethoxylation emerged in 2019 with the development of redox-active difluoromethoxylating reagents capable of generating the difluoromethoxy radical at room temperature. This methodology enabled the first catalytic and selective formation of the difluoromethoxy radical, providing access to difluoromethoxylated aromatic compounds through direct carbon-hydrogen bond functionalization. The reaction demonstrated remarkable functional group tolerance, accommodating halides, aldehydes, ketones, carboxylic acids, esters, amides, and carbonates.
Significance in Contemporary Organic Chemistry Research
The significance of Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- in contemporary organic chemistry research stems from its representation of advanced fluorinated scaffolds that have become increasingly important in pharmaceutical development and materials science. The compound exemplifies the sophisticated molecular architectures that modern synthetic methodologies can access, particularly through the integration of multiple fluorine-containing functional groups within a single molecular framework.
Current research interest in this compound class is driven by the unique electronic properties imparted by the difluoromethoxy substituent, which serves as an electron-withdrawing group while maintaining hydrogen-bonding capability through the hydrogen atom on the difluoromethyl carbon. This dual character influences molecular recognition, metabolic stability, and physicochemical properties in ways that are distinct from other fluorinated functional groups. The presence of an additional fluorine substituent on the aromatic ring further modulates these properties, creating compounds with finely tuned electronic characteristics.
Recent advances in keto-difluoromethylation reactions have enhanced the accessibility of compounds like Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- through direct functionalization of aromatic alkenes. These methodologies combine dimethyl sulfoxide oxidation with photoredox catalysis to achieve step-economical synthesis of alpha-difluoromethyl-substituted ketones from readily available alkene feedstocks. The development of such synthetic approaches has been crucial for expanding the chemical space available for pharmaceutical exploration.
The compound's relevance extends to applications in late-stage functionalization strategies, where difluoromethoxylation can be performed on complex molecular scaffolds without extensive protecting group manipulations. This capability is particularly valuable in drug discovery programs where rapid access to diverse analogs is essential for structure-activity relationship studies. The mild reaction conditions and broad functional group tolerance of modern difluoromethoxylation methods have made compounds like Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- accessible targets for medicinal chemistry campaigns.
Furthermore, the compound serves as a valuable intermediate for the preparation of more complex molecular architectures through subsequent functionalization reactions. The ketone functionality provides a versatile handle for further synthetic elaboration, while the fluorinated substituents can direct regioselectivity in subsequent transformations. This synthetic utility has positioned such compounds as important building blocks in the construction of pharmaceutical candidates and specialty chemicals.
Properties
IUPAC Name |
1-[2-(difluoromethoxy)-5-fluorophenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGBQBLOOYNGKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214338-07-4 | |
| Record name | 1-[2-(difluoromethoxy)-5-fluorophenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- typically involves the introduction of difluoromethoxy and fluorophenyl groups onto an ethanone structure. One common method includes the reaction of 2-(difluoromethoxy)benzene with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the phenyl ring .
Scientific Research Applications
Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorophenyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Halogenation Patterns and Electronic Effects
- Target vs. 1-(2,4-Dichloro-5-fluorophenyl)ethanone (C₈H₅Cl₂FO): The dichloro analog replaces the difluoromethoxy group with chlorine atoms at positions 2 and 3. Chlorine increases lipophilicity (logP ~2.5 vs. ~1.8 for the target) and steric bulk, making it more suitable for hydrophobic binding in agrochemicals . However, the absence of the difluoromethoxy group reduces its metabolic stability compared to the target compound.
- Target vs. 1-(2-Fluoro-5-hydroxyphenyl)ethanone (C₈H₇FO₂): Replacing difluoromethoxy with a hydroxyl group at position 2 introduces hydrogen-bonding capacity, lowering logP (1.2 vs. 1.8) and increasing solubility in polar solvents. This modification is critical in bioactive molecules, such as antioxidants, where solubility impacts bioavailability .
Alkoxy Group Variations
- Target vs. 1-(2-Ethoxy-5-fluorophenyl)ethanone (C₁₀H₁₁FO₂): The ethoxy (-OCH₂CH₃) group is less electron-withdrawing than difluoromethoxy, reducing the compound’s electrophilicity. This alters reactivity in nucleophilic substitutions, as seen in synthetic routes involving α-halogenated ketones . Ethoxy derivatives are often intermediates in drug synthesis due to their balance of solubility and stability.
- Target vs. 1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethanone (C₉H₇F₃O₃): The trifluoromethoxy (-OCF₃) group at position 5 enhances electron withdrawal compared to the target’s fluorine, increasing acidity (pKa ~8.5 vs. ~10 for the target). This property is exploited in UV-stable coatings, where electron-deficient aromatic systems absorb high-energy photons .
Biological Activity
Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a difluoromethoxy group and a fluorophenyl ring, which significantly influence its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 236.22 g/mol. The presence of fluorine atoms enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.
Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- interacts with specific enzymes and receptors, which can modulate various biological processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes implicated in neurodegenerative diseases, particularly glutaminyl cyclase. This enzyme's inhibition could lead to therapeutic applications in conditions such as Alzheimer's disease.
Anticancer Potential
Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, Mannich bases derived from acetophenones have shown potent anticancer activity, suggesting that Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]- may also possess similar properties .
| Compound | Activity | Cell Line Tested |
|---|---|---|
| Mannich Bases | Anticancer | Huh-7 Hepatoma Cells |
| Ethanone Derivatives | Cytotoxicity | Jurkat Cells |
Neuroprotective Effects
The compound's interaction with neurodegenerative pathways indicates potential neuroprotective effects. By inhibiting glutaminyl cyclase, it may reduce the accumulation of neurotoxic peptides associated with Alzheimer's disease, warranting further investigation into its therapeutic potential .
Case Studies and Research Findings
- Inhibition Studies : A study highlighted the compound's ability to inhibit glutaminyl cyclase effectively, demonstrating a dose-dependent response in vitro. This suggests a promising avenue for developing treatments for neurodegenerative diseases.
- Cytotoxicity Assays : In comparative tests against established anticancer agents like 5-fluorouracil, derivatives of Ethanone showed enhanced cytotoxic effects on multiple cancer cell lines, indicating its potential as a lead compound in drug development .
- Mechanistic Insights : Further mechanistic studies are required to elucidate the specific pathways through which Ethanone exerts its effects on cellular processes. Initial findings suggest modulation of apoptosis pathways and interference with cell cycle progression in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
